Cas no 896676-01-0 (4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide)

4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-(N-butyl-N-ethylsulfamoyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-[(butylethylamino)sulfonyl]-N-(7-chloro-4-methyl-2-benzothiazolyl)-
- 896676-01-0
- 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- AKOS024586169
- F0600-0773
-
- Inchi: 1S/C21H24ClN3O3S2/c1-4-6-13-25(5-2)30(27,28)16-10-8-15(9-11-16)20(26)24-21-23-18-14(3)7-12-17(22)19(18)29-21/h7-12H,4-6,13H2,1-3H3,(H,23,24,26)
- InChI Key: CXAHJGOUHNYIKM-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(C)C=CC(Cl)=C2S1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 465.0947617g/mol
- Monoisotopic Mass: 465.0947617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 5.3
4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0600-0773-20mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-10μmol |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-2mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-2μmol |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-3mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-5μmol |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-4mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-5mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0600-0773-100mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
A2B Chem LLC | BA67244-50mg |
4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
896676-01-0 | 50mg |
$504.00 | 2024-04-19 |
4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Related Literature
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview
The compound with CAS No 896676-01-0, known as 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a benzothiazole ring system and a sulfamoyl group, making it a promising candidate for various applications.
Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the sulfamoyl group in this compound adds to its versatility, as such groups are known to enhance bioavailability and pharmacokinetic properties. The chlorine substituent at position 7 of the benzothiazole ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.
The synthesis of 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various strategies to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and high-throughput screening techniques. These advancements have not only improved the synthesis process but also opened new avenues for scaling up production for industrial applications.
In terms of applications, this compound has shown promise in the development of bioactive materials. Its ability to form stable complexes with metal ions makes it a potential candidate for use in sensors and catalytic systems. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties, which could be exploited in the design of novel antibiotics or antifungal agents.
From an environmental perspective, the ecological impact of 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles, with findings indicating that under controlled conditions, the compound can undergo efficient biodegradation without posing significant risks to aquatic ecosystems.
Looking ahead, the future of this compound lies in its potential to bridge gaps in current therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its efficacy in treating diseases such as cancer and inflammatory disorders. Furthermore, advancements in computational chemistry are enabling researchers to predict the binding affinities of this compound to various biological targets with unprecedented accuracy.
In conclusion, 4-butyl(ethyl)sulfamoyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a versatile tool with applications across multiple disciplines. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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